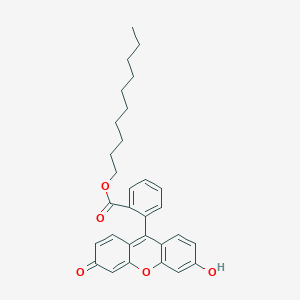
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate is a chemical compound that belongs to the family of xanthenes. This compound is characterized by its unique structure, which includes a decyl ester group attached to a xanthene core. Xanthenes are known for their fluorescent properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid. This intermediate is then esterified with decanol under acidic conditions to form the final product. The reaction conditions often include the use of anhydrous solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the xanthene core can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in imaging studies to track cellular processes and interactions.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic agents.
Industry: Utilized in the development of dyes and pigments for various commercial products
Mécanisme D'action
The mechanism of action of Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This property is exploited in imaging and diagnostic applications, where the compound binds to target molecules and emits fluorescence upon excitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Rhodamine 123
- Hydroxyphenyl fluorescein
- Fluorescein Azide
- Eosin-5-isothiocyanate
Uniqueness
Decyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate stands out due to its decyl ester group, which enhances its hydrophobicity and allows for better integration into lipid environments. This makes it particularly useful in biological studies involving cell membranes and lipid interactions .
Propriétés
Numéro CAS |
155556-90-4 |
|---|---|
Formule moléculaire |
C30H32O5 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
decyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C30H32O5/c1-2-3-4-5-6-7-8-11-18-34-30(33)24-13-10-9-12-23(24)29-25-16-14-21(31)19-27(25)35-28-20-22(32)15-17-26(28)29/h9-10,12-17,19-20,31H,2-8,11,18H2,1H3 |
Clé InChI |
VSUXQBGBUCBQDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


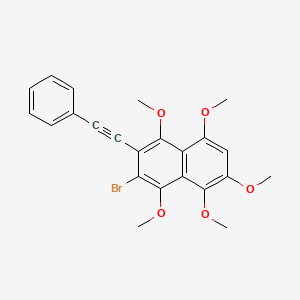
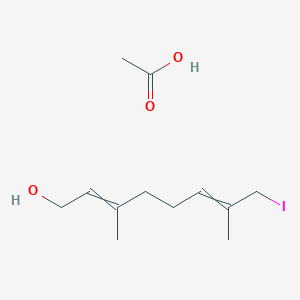
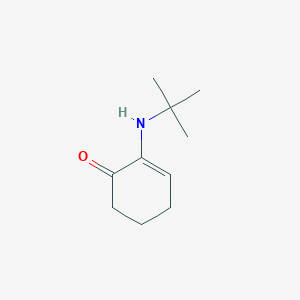
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)



![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
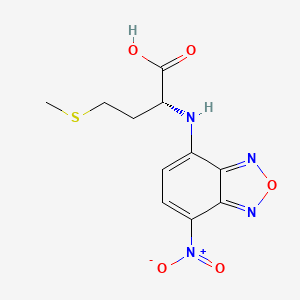
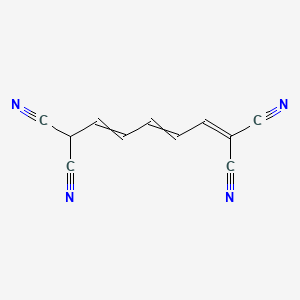
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
